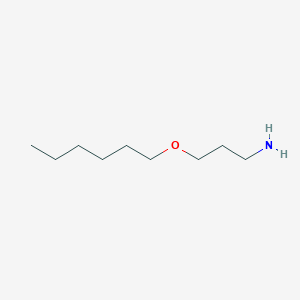

3-(Hexyloxy)propylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55026. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-hexoxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO/c1-2-3-4-5-8-11-9-6-7-10/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWGJTXNNXLHFSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10168266 | |

| Record name | 3-(Hexyloxy)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16728-61-3 | |

| Record name | 3-(Hexyloxy)propylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16728-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Hexyloxy)propylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016728613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16728-61-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Hexyloxy)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(hexyloxy)propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(HEXYLOXY)PROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y2BLW4GWG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Hexyloxy)propylamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Hexyloxy)propylamine (CAS Number: 16728-6-3), a versatile aliphatic amine with significant potential in various industrial and research applications. This document details its chemical and physical properties, provides insights into its synthesis, and explores its functional roles as a corrosion inhibitor and friction modifier. Safety and handling information, along with spectroscopic data for characterization, are also included. The guide is intended to be a valuable resource for professionals in chemistry, materials science, and drug development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a characteristic amine odor.[1] It is an ether-amine hybrid, possessing both a hexyloxy group and a primary amine functionality, which imparts amphiphilic characteristics to the molecule.[2] This unique structure makes it slightly soluble in water and contributes to its utility in a range of applications.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 16728-61-3 | [1] |

| Molecular Formula | C₉H₂₁NO | [1] |

| Molecular Weight | 159.27 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Odor | Aminic | [1] |

| Boiling Point | 200 - 229.7 °C | [1] |

| Density | ~0.851 g/cm³ | |

| Solubility in Water | Slightly soluble | [1] |

| Flash Point | ~79.4 °C | |

| pH | Basic | [1] |

Synthesis of this compound

The primary industrial synthesis route for this compound is through reductive amination. This process typically involves two main steps: the formation of an intermediate followed by catalytic hydrogenation.

Synthesis Workflow

The logical workflow for the synthesis of this compound can be visualized as follows:

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Reductive Amination (Representative)

Step 1: Synthesis of 3-(Hexyloxy)propionitrile

-

To a stirred solution of 1-hexanol, add a catalytic amount of a strong base (e.g., sodium hydroxide).

-

Slowly add acrylonitrile to the mixture at a controlled temperature (e.g., 40-50 °C).

-

After the addition is complete, continue stirring the mixture for several hours until the reaction is complete (monitored by GC or TLC).

-

Neutralize the catalyst with an acid and wash the organic layer with water.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate) and remove the solvent under reduced pressure to obtain crude 3-(hexyloxy)propionitrile.

Step 2: Catalytic Hydrogenation to this compound

-

Charge an autoclave with the crude 3-(hexyloxy)propionitrile, a suitable solvent (e.g., ethanol or isopropanol), a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon), and an inhibitor to suppress secondary amine formation (e.g., ammonia).

-

Seal the autoclave and purge it with nitrogen, followed by hydrogen.

-

Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-100 bar).

-

Heat the mixture to the desired temperature (e.g., 100-150 °C) with vigorous stirring.

-

Monitor the reaction progress by measuring hydrogen uptake.

-

Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

Filter the catalyst from the reaction mixture.

-

Remove the solvent from the filtrate by distillation.

-

Purify the crude this compound by vacuum distillation to obtain the final product.

Applications

The bifunctional nature of this compound makes it a valuable compound in several industrial applications.

Corrosion Inhibition

Aliphatic amines are known to be effective corrosion inhibitors for various metals, particularly steel in acidic environments. The lone pair of electrons on the nitrogen atom allows the molecule to adsorb onto the metal surface, forming a protective film that inhibits the corrosion process. The hexyloxy tail of this compound contributes to the formation of a hydrophobic barrier, further preventing contact of the metal with the corrosive medium.

Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS) for Corrosion Inhibition Study (Representative)

-

Electrode Preparation: Polish a steel working electrode with successively finer grades of emery paper, rinse with deionized water and acetone, and dry.

-

Electrolyte Preparation: Prepare a corrosive medium (e.g., 1 M HCl) and a series of solutions of the same medium containing different concentrations of this compound.

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of the steel working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE).

-

EIS Measurement:

-

Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize.

-

Apply a small amplitude AC voltage (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).

-

Record the impedance data.

-

-

Data Analysis:

-

Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).

-

Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100.

-

Friction Modification in Lubricants

In the field of tribology, this compound can function as a friction modifier in lubricant formulations. The polar amine head group adsorbs onto metal surfaces, while the nonpolar hexyloxy tail provides a low-shear-strength film. This reduces the coefficient of friction between moving parts, leading to improved fuel efficiency and reduced wear.

Experimental Protocol: Tribological Testing using a Four-Ball Tester (Representative, based on ASTM D4172)

-

Apparatus: Use a four-ball wear test machine.

-

Materials: Three stationary steel balls held in a pot and one rotating steel ball.

-

Lubricant Preparation: Prepare a base lubricant and a series of lubricant blends containing different concentrations of this compound.

-

Test Procedure:

-

Clean the steel balls with a suitable solvent and place them in the test pot.

-

Add the test lubricant to the pot, ensuring the stationary balls are fully submerged.

-

Apply a specified load (e.g., 40 kgf) and rotate the top ball at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75 °C).

-

-

Evaluation:

-

After the test, clean the stationary balls and measure the wear scar diameter (WSD) on each ball using a microscope.

-

Calculate the average WSD. A smaller WSD indicates better anti-wear properties.

-

The coefficient of friction can also be continuously monitored during the test.

-

Safety and Handling

This compound is classified as a corrosive and irritant substance. It is harmful if swallowed and can cause severe skin burns and eye damage.[1]

Table 2: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage |

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Work in a well-ventilated area or under a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.

-

Store in a cool, dry, well-ventilated area away from incompatible materials.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound would show characteristic signals for the protons in the hexyl group, the propyl chain, and the amine group. The chemical shifts and splitting patterns would be consistent with the structure of the molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals would be observed for each of the nine carbon atoms in their unique chemical environments.

FTIR Spectroscopy

The FTIR spectrum is useful for identifying the functional groups present in the molecule.

Interpretation of a Representative FTIR Spectrum:

-

N-H Stretching: A characteristic broad peak or a doublet in the region of 3300-3500 cm⁻¹ is indicative of the primary amine N-H bonds.

-

C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region correspond to the C-H stretching vibrations of the alkyl chains.

-

N-H Bending: A peak in the range of 1590-1650 cm⁻¹ can be attributed to the N-H bending vibration.

-

C-O Stretching: A strong absorption band around 1100 cm⁻¹ is characteristic of the C-O ether linkage.

-

C-N Stretching: A peak in the 1020-1250 cm⁻¹ region can be assigned to the C-N stretching vibration.

Caption: Key absorption regions in the FTIR spectrum for this compound.

Conclusion

This compound is a valuable chemical intermediate with a unique combination of properties derived from its ether and amine functionalities. Its roles as a corrosion inhibitor and friction modifier are of significant industrial interest. This technical guide has provided a detailed overview of its properties, synthesis, applications, and safety considerations to aid researchers and professionals in their work with this compound. Further research into its applications, particularly in the development of novel functional materials and as a building block in drug discovery, is warranted.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(Hexyloxy)propylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(Hexyloxy)propylamine, a versatile bifunctional molecule featuring both an ether linkage and a primary amine group.[1] This unique structure imparts amphiphilic characteristics, making it a valuable intermediate in various chemical syntheses.[1] Understanding its physical and chemical properties is crucial for its effective application in research, development, and industrial processes.

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound gathered from various sources. Discrepancies in reported values are noted, which may arise from different experimental conditions or measurement techniques.

| Property | Value | Source(s) |

| Molecular Formula | C9H21NO | [2][3][4][5][6] |

| Molecular Weight | 159.27 g/mol | [1][2][3][4][6] |

| IUPAC Name | 3-hexoxypropan-1-amine | [2][6] |

| CAS Number | 16728-61-3 | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Odor | Amine-like | [4] |

| Boiling Point | Approx. 200 - 210 °C | [4] |

| 229.7 °C at 760 mmHg | [5][6] | |

| Density | Approx. 0.84 g/cm³ | [4] |

| 0.851 g/cm³ | [5][6] | |

| Solubility in Water | Slightly soluble | [4] |

| Flash Point | Approx. 78 °C | [4] |

| 79.4 °C | [5] | |

| Vapor Pressure | Low | [4] |

| pH | Basic | [4] |

Mandatory Safety and Hazard Information

This compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[2] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[7] Store in a cool, dry, and well-ventilated area away from heat sources and oxidizing agents.[4]

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of this compound, based on standardized testing protocols.

Determination of Boiling Point (ASTM D1120 / OECD 103)

The equilibrium boiling point is determined by heating a sample of this compound under controlled conditions at atmospheric pressure.

-

Apparatus: A 100-mL round-bottom flask with a short neck and a side-entering tube for a thermometer or thermocouple, a water-cooled reflux condenser, and a heat source (e.g., electric heating mantle) are required.[8]

-

Procedure: A 60 mL sample of the liquid is placed in the flask with a few boiling chips.[8] The flask is connected to the reflux condenser, and the thermometer/thermocouple is positioned so that the bulb is centered in the flask, just above the bottom.[8] The sample is heated at a steady rate until it boils. The temperature is recorded when it remains constant for a set period, indicating that equilibrium has been reached.[1][8][9][10][11] This temperature is the observed boiling point.

-

Correction: The observed boiling point is corrected to standard atmospheric pressure (101.3 kPa).

Determination of Density (ASTM D4052)

The density of liquid this compound can be accurately measured using a digital density meter.

-

Apparatus: A digital density meter equipped with an oscillating U-tube is used.[5][12][13][14][15]

-

Procedure: The instrument is calibrated with a reference standard of known density. A small volume of the sample (approximately 1-2 mL) is then injected into the thermostatically controlled U-tube.[14][15] The instrument measures the change in the oscillation frequency of the U-tube caused by the sample's mass.[7][15] This frequency change is then used to calculate the density of the sample.[7]

-

Data Reporting: The density is typically reported in g/cm³ or kg/m ³ at a specified temperature.[5]

Determination of Water Solubility (OECD 105)

The water solubility of this compound can be determined using the flask method, which is suitable for substances with solubilities above 10⁻² g/L.[16][17][18]

-

Apparatus: A constant temperature water bath, flasks with stoppers, a centrifuge (if necessary), and an analytical method to quantify the concentration of the substance in water.

-

Procedure: An excess amount of this compound is added to a flask containing purified water. The flask is then agitated in the constant temperature bath (preferably at 20 °C) for a sufficient time to reach equilibrium (saturation).[16][17][18] After equilibrium is reached, the mixture is allowed to stand, and if necessary, centrifuged or filtered to separate the undissolved substance. The concentration of this compound in the clear aqueous phase is then determined by a suitable analytical technique (e.g., chromatography).

-

Data Reporting: The water solubility is reported as the mass concentration of the substance in the saturated aqueous solution.[16]

Determination of Flash Point (ASTM D93)

The flash point is determined using a Pensky-Martens closed-cup tester.[2][3][4][6][19][20][21]

-

Apparatus: A manual or automated Pensky-Martens closed-cup apparatus, which consists of a test cup, a lid with an ignition source, a stirrer, and a heating source.[3]

-

Procedure: The test cup is filled with the sample to a specified level.[3] The lid is placed on the cup, and the sample is heated at a controlled rate while being continuously stirred.[3] At regular temperature intervals, the stirring is stopped, and an ignition source is applied to the vapor space above the liquid.[3] The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[3]

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physicochemical properties of a chemical substance like this compound.

Caption: Logical workflow for determining physicochemical properties.

References

- 1. store.astm.org [store.astm.org]

- 2. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 3. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 4. store.astm.org [store.astm.org]

- 5. store.astm.org [store.astm.org]

- 6. precisionlubrication.com [precisionlubrication.com]

- 7. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 8. img.antpedia.com [img.antpedia.com]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. webstore.ansi.org [webstore.ansi.org]

- 11. store.astm.org [store.astm.org]

- 12. ASTM D4052 - eralytics [eralytics.com]

- 13. store.astm.org [store.astm.org]

- 14. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 15. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 16. laboratuar.com [laboratuar.com]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. ASTM D93: Flash Point Analysis Laboratories - Analytice [analytice.com]

- 20. store.astm.org [store.astm.org]

- 21. Flash Point Testing Methods | ASTM D56 | ASTM D93 | Dell Tech [delltech.com]

3-(Hexyloxy)propylamine molecular structure and weight

An In-depth Technical Guide to 3-(Hexyloxy)propylamine

This technical guide provides a comprehensive overview of this compound, a versatile bifunctional molecule with applications as a chemical intermediate and coupling agent.[] Aimed at researchers, scientists, and professionals in drug development, this document details the molecule's structural and physicochemical properties, outlines key experimental protocols for its synthesis, and presents a logical workflow for its industrial production.

Molecular Structure and Properties

This compound is an ether-amine hybrid molecule, a structural characteristic that imparts both hydrophilic and lipophilic properties.[] The primary amine group provides a site of basicity and nucleophilicity, while the hexyloxy tail creates a nonpolar, hydrocarbon character.[]

Physicochemical and Structural Data

The quantitative properties of this compound are summarized in the table below for clear reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂₁NO | [2][3] |

| Molecular Weight | 159.27 g/mol | [2][3] |

| IUPAC Name | 3-hexoxypropan-1-amine | |

| CAS Number | 16728-61-3 | [2][3] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | ~200 - 210 °C / 229.7 °C at 760 mmHg | [] |

| Density | ~0.84 - 0.851 g/cm³ | [] |

| Flash Point | ~78 - 79.4 °C | |

| Solubility in Water | Slightly soluble | |

| SMILES | CCCCCCOCCCN | |

| InChIKey | NWGJTXNNXLHFSE-UHFFFAOYSA-N |

Experimental Protocols: Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through two efficient pathways. The first involves the cyanoethylation of hexanol followed by the catalytic hydrogenation of the resulting nitrile intermediate. An alternative route is the reductive amination of 3-(hexyloxy)propanal.

Protocol 1: Synthesis via Nitrile Intermediate

This common industrial method involves two main steps:

Step 1: Synthesis of 3-(Hexyloxy)propionitrile (Cyanoethylation)

This reaction, also known as cyanoethylation, involves the alkoxylation of acrylonitrile with 1-hexanol.

-

Reactants: 1-Hexanol and Acrylonitrile.

-

Catalyst: A base catalyst is used to facilitate the reaction. Sodium methoxide is a common and effective choice, though other alkali metal hydroxides like potassium hydroxide can also be employed.

-

Procedure:

-

Charge a reaction vessel with 1-hexanol and the base catalyst.

-

Slowly add acrylonitrile to the mixture while controlling the temperature, as the reaction is exothermic.

-

Stir the mixture until the reaction is complete, which can be monitored by techniques such as Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).

-

Upon completion, neutralize the catalyst with an acid.

-

Purify the resulting 3-(hexyloxy)propionitrile, typically through distillation, to remove unreacted starting materials and byproducts.

-

Step 2: Catalytic Hydrogenation of 3-(Hexyloxy)propionitrile

The nitrile intermediate is then reduced to the primary amine.

-

Reactant: 3-(Hexyloxy)propionitrile.

-

Catalyst: Raney Nickel is a commonly used catalyst for this hydrogenation.

-

Reagents: Hydrogen gas (H₂) and an inhibitor to improve selectivity.

-

Procedure:

-

Load the 3-(hexyloxy)propionitrile, Raney Nickel catalyst, and a solvent (if necessary) into a high-pressure reactor.

-

To enhance selectivity towards the primary amine and prevent the formation of secondary and tertiary amine byproducts, an inhibitor such as liquid ammonia is added (typically 5-10% by weight). Treating the Raney Nickel catalyst with an alkaline solution (e.g., potassium hydroxide) can also improve the yield of the primary amine.

-

Pressurize the reactor with hydrogen gas (e.g., to 3.6 MPa).

-

Heat the mixture (e.g., to 85°C) and maintain it under agitation.

-

Monitor the reaction progress by measuring hydrogen uptake.

-

Once the reaction is complete, cool the reactor, vent the excess hydrogen, and filter the mixture to remove the catalyst.

-

The final product, this compound, is then purified, typically by vacuum distillation. This process can achieve yields of 90-92%.

-

Protocol 2: Synthesis via Reductive Amination

This alternative pathway involves the oxidation of an alcohol to an aldehyde, followed by reductive amination.

Step 1: Oxidation of 3-(Hexyloxy)propanol to 3-(Hexyloxy)propanal

-

Reactant: 3-(Hexyloxy)propanol.

-

Oxidizing Agent: A mild oxidizing agent is required to prevent over-oxidation to the carboxylic acid. The Swern oxidation is a suitable method.

-

Procedure (Swern Oxidation):

-

Activate dimethyl sulfoxide (DMSO) with oxalyl chloride or trifluoroacetic anhydride at low temperatures (e.g., -78°C) in a suitable solvent like dichloromethane.

-

Add a solution of 3-(hexyloxy)propanol to the activated DMSO.

-

After a short period, add a hindered base such as triethylamine to promote the elimination reaction that forms the aldehyde.

-

Allow the reaction to warm to room temperature.

-

Perform an aqueous workup to isolate the 3-(hexyloxy)propanal. The volatile byproducts (dimethyl sulfide, carbon monoxide, carbon dioxide) simplify purification.

-

Step 2: Reductive Amination of 3-(Hexyloxy)propanal

-

Reactants: 3-(Hexyloxy)propanal and Ammonia (NH₃).

-

Reducing Agent: A reducing agent such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can be used.

-

Procedure (using Catalytic Hydrogenation):

-

Combine 3-(hexyloxy)propanal with ammonia in a suitable solvent within a pressure reactor.

-

Add a hydrogenation catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C).

-

Pressurize the reactor with hydrogen gas.

-

Heat and stir the mixture until the reaction is complete.

-

After cooling and depressurizing, filter out the catalyst.

-

Purify the resulting this compound by distillation.

-

Logical Workflow Visualization

The following diagram illustrates the key steps in the industrial synthesis of this compound via the nitrile intermediate pathway, which is a prevalent method for its production.

References

An In-depth Technical Guide to the Synthesis of 3-(Hexyloxy)propylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-(hexyloxy)propylamine, a versatile chemical intermediate. The information presented is intended for a technical audience and includes detailed experimental protocols, comparative data, and visual representations of the synthetic routes to facilitate understanding and application in a laboratory and industrial setting.

Executive Summary

This compound can be synthesized through several viable pathways, each with distinct advantages and disadvantages in terms of yield, purity, scalability, and environmental impact. This guide focuses on three core synthetic strategies:

-

Industrial Synthesis via Nitrile Intermediate: This two-step process, involving cyanoethylation followed by catalytic hydrogenation, is a common industrial method known for its efficiency and high throughput.

-

Reductive Amination Pathway: This route offers a more direct approach, starting from the corresponding alcohol, which is first oxidized to an aldehyde and then converted to the amine through reductive amination.

-

Nucleophilic Substitution (Williamson Ether Synthesis): A classical approach involving the formation of an ether linkage through the reaction of an alkoxide with an alkyl halide.

This document provides detailed methodologies for each pathway, summarizes key quantitative data in tabular form for easy comparison, and includes graphical representations of each synthetic route.

Data Presentation: Comparative Analysis of Synthesis Pathways

The following table summarizes the key quantitative data associated with the different synthesis pathways for this compound, allowing for a direct comparison of their efficiencies and operational parameters.

| Parameter | Industrial Synthesis via Nitrile Intermediate | Reductive Amination Pathway | Nucleophilic Substitution |

| Starting Materials | Hexanol, Acrylonitrile | 3-(Hexyloxy)propanol | 3-Amino-1-propanol, 1-Bromohexane |

| Key Intermediates | 3-(Hexyloxy)propionitrile, 3-(Hexyloxy)propanal | 3-(Hexyloxy)propanal | N/A |

| Typical Yield | 80-95% (overall) | 60-80% (overall, estimated) | 50-70% (estimated) |

| Purity | >99% achievable | Variable, depends on purification | Variable, requires significant purification |

| Reaction Conditions | High pressure and temperature for hydrogenation | Mild to moderate | Moderate temperature |

| Catalysts/Reagents | Base (e.g., NaOH), Raney Nickel | Oxidizing agent (e.g., Jones or Swern reagents), Reducing agent (e.g., NaBH₃CN), Catalyst (e.g., Raney Ni) | Strong base (e.g., NaH) |

| Scalability | Excellent | Good | Moderate |

| Key Considerations | Use of toxic cyanide precursor, high-pressure equipment | Use of hazardous oxidizing agents | Use of strong, moisture-sensitive bases |

Mandatory Visualizations: Synthesis Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of each synthetic pathway.

Caption: Industrial synthesis of this compound.

An In-depth Technical Guide to 3-(Hexyloxy)propylamine

This technical guide provides a comprehensive overview of 3-(Hexyloxy)propylamine, including its chemical identity, physicochemical properties, and key experimental protocols for its synthesis. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical Identity

IUPAC Name: 3-hexoxypropan-1-amine[1]

Synonyms:

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C9H21NO | [1][2][4] |

| Molecular Weight | 159.27 g/mol | [1][2][4] |

| CAS Number | 16728-61-3 | [1][2][3] |

| Boiling Point | 210 °C / 1 mmHg | [3] |

| Density | 1.17 g/cm³ | [3] |

| Solubility | Soluble in 100% ethanol, dimethyl sulfoxide (100 mM), dimethyl formamide, chloroform, methanol, and ethanol (50 mM). Insoluble in water. | [3] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 8 | [1] |

| Exact Mass | 159.162314293 Da | [1] |

| XLogP3-AA | 1.8 | [1] |

Experimental Protocols: Synthesis of this compound

The industrial synthesis of this compound is typically achieved through a two-step process involving the formation of a nitrile intermediate followed by its catalytic hydrogenation.

Step 1: Synthesis of 3-(Hexyloxy)propionitrile

The initial step involves the synthesis of the precursor, 3-(hexyloxy)propionitrile. This is commonly prepared from 1-Hexanol.[5]

Step 2: Catalytic Hydrogenation of 3-(Hexyloxy)propionitrile

The second and final step is the catalytic hydrogenation of the 3-(hexyloxy)propionitrile intermediate to yield this compound.[6]

-

Catalyst: Raney nickel is a commonly used catalyst for this hydrogenation reaction.[6]

-

Catalyst Modification: In industrial applications, the Raney nickel catalyst is often treated with an alkaline solution, such as potassium hydroxide (KOH), or with ammonia (NH₃) to improve selectivity and yield.[6]

-

Inhibitor: Liquid ammonia is a key inhibitor used in the industrial synthesis process.[6]

Visualized Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General synthesis workflow for this compound.

Applications

This compound has several industrial applications, including:

-

Corrosion inhibitor in metalworking fluids.[3]

-

Antistatic agent.[3]

-

Additive for fuels and lubricants.[3]

-

Intermediate for the synthesis of surfactants, textile foaming agents, ethoxylates, and agricultural chemicals.[3]

-

Crosslinking agent for epoxy resins.[3]

References

In-Depth Technical Guide to the Safety Data of 3-(Hexyloxy)propylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 3-(Hexyloxy)propylamine (CAS No. 16728-61-3), a functional amine utilized as a coupling agent and intermediate in various chemical syntheses. The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development who may handle or utilize this chemical in their work.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for understanding the behavior of the chemical under various laboratory conditions and for designing safe handling and storage procedures.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H21NO | |

| Molecular Weight | 159.27 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Odor | Amine-like | |

| Boiling Point | Approximately 200 - 210 °C | |

| Density | Approximately 0.84 - 0.851 g/cm³ | |

| Flash Point | Approximately 78 - 79.4 °C | |

| Solubility in Water | Slightly soluble | |

| pH | Basic | |

| Stability | Stable under normal conditions |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A summary of its GHS classification is provided in Table 2.

Table 2: GHS Classification of this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 1A | H314: Causes severe skin burns and eye damage |

| Hazardous to the Aquatic Environment, Long-Term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |

Source:

The primary hazards associated with this compound are its corrosivity, oral toxicity, and significant environmental risk.

Toxicological Information

While specific toxicological studies for this compound are not widely available in the public domain, the GHS classification indicates significant health hazards. The "Harmful if swallowed" classification is based on acute oral toxicity data. The "Causes severe skin burns and eye damage" classification points to its corrosive nature.

For a structurally related compound, 3-(2-Ethylhexyloxy)propylamine, the following toxicological data has been reported and may be considered for a conservative risk assessment:

-

Oral LD50 (Rat): 320 mg/kg

-

Dermal LD50 (Rabbit): 360 µL/kg

It is crucial to handle this compound with appropriate personal protective equipment to avoid any direct contact.

Experimental Protocols for Hazard Evaluation

While specific experimental reports for this compound were not found, the following are summaries of standard OECD guidelines that would be used to assess the hazards identified.

Skin Corrosion/Irritation (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause irreversible or reversible skin damage.

-

Test System: Typically, a single albino rabbit is used for the initial test.

-

Procedure: A small amount of the test substance (0.5 mL of liquid or 0.5 g of solid) is applied to a shaved patch of skin. The area is then covered with a gauze patch. The exposure duration is typically up to 4 hours.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, and at 24, 48, and 72 hours after patch removal. The severity of the lesions is scored.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This guideline assesses the potential of a substance to cause damage to the eye.

-

Test System: A single albino rabbit is typically used.

-

Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. Lesions of the cornea, iris, and conjunctiva are scored.

Handling, Storage, and First Aid

Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Avoid breathing vapors or mists.

-

Wear appropriate personal protective equipment:

-

Eye/Face Protection: Chemical safety goggles and a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

-

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.

-

The substance should be stored locked up.

First Aid Measures

A logical workflow for first aid in case of exposure is depicted in the diagram below. Immediate action is critical.

An In-depth Technical Guide to 3-(Hexyloxy)propylamine for Researchers and Drug Development Professionals

Introduction

3-(Hexyloxy)propylamine, with CAS number 16728-61-3, is a versatile bifunctional molecule that is gaining increasing attention in the fields of materials science, nanotechnology, and targeted drug delivery. Its unique structure, featuring a hydrophilic primary amine head and a lipophilic hexyl ether tail, imparts amphiphilic properties that make it an excellent candidate for surface modification, nanoparticle functionalization, and the formation of self-assembled monolayers. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthesis, and key applications of this compound, with a focus on its relevance to researchers, scientists, and drug development professionals.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, primarily for research and development purposes. The purity of the commercially available product typically ranges from 95% to over 99%. Below is a summary of some of the commercial suppliers and their product offerings.

| Supplier | Location | Stated Purity | Minimum Order Quantity |

| BOC Sciences | New York, USA | 95% | Inquire |

| Alfa Chemistry | New York, USA | Inquire | Inquire |

| Parchem | New York, USA | Inquire | Inquire |

| GIHI CHEMICALS CO.,LIMITED | China | 99% | 1 Kilogram |

| Dayang Chem (Hangzhou) Co.,Ltd. | China | Inquire | 1 Kilogram |

| Henan Kanbei Chemical Co.,LTD | China | ≥99% | Inquire |

| SHANGHAI SYSTEAM BIOCHEM CO., LTD. | China | Inquire | 100 Grams |

| Triumph International Development Limilted | China | Inquire | Inquire |

| changchun tuocai technology co.,ltld | China | Inquire | Inquire |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C9H21NO | --INVALID-LINK-- |

| Molecular Weight | 159.27 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to light yellow liquid | [Various Suppliers] |

| Boiling Point | 229.7°C at 760 mmHg | --INVALID-LINK-- |

| Density | 0.851 g/cm³ | --INVALID-LINK-- |

| Solubility | Soluble in ethanol, dimethyl sulfoxide, dimethyl formamide, chloroform, and methanol. Insoluble in water. | --INVALID-LINK-- |

| InChI Key | NWGJTXNNXLHFSE-UHFFFAOYSA-N | --INVALID-LINK-- |

| SMILES | CCCCCCOCCCN | --INVALID-LINK-- |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with two of the most common being reductive amination of an aldehyde precursor and the catalytic hydrogenation of a nitrile intermediate.[1]

Experimental Protocol: Synthesis via Reductive Amination

This pathway involves the initial synthesis of the aldehyde precursor, 3-(hexyloxy)propanal, followed by its reductive amination.

Step 1: Synthesis of 3-(Hexyloxy)propanal via Swern Oxidation

The Swern oxidation is a mild and efficient method for oxidizing primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[1]

-

Materials: 3-(hexyloxy)propanol, oxalyl chloride, dimethyl sulfoxide (DMSO), triethylamine, dichloromethane (DCM).

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride in anhydrous DCM and cool the solution to -78°C.

-

Slowly add a solution of DMSO in anhydrous DCM to the cooled oxalyl chloride solution.

-

After stirring for a few minutes, add a solution of 3-(hexyloxy)propanol in anhydrous DCM dropwise.

-

Continue stirring at -78°C for 30-60 minutes.

-

Add triethylamine to the reaction mixture and allow it to warm to room temperature.

-

Quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-(hexyloxy)propanal.

-

Purify the crude product by flash chromatography.

-

Step 2: Reductive Amination of 3-(Hexyloxy)propanal

-

Materials: 3-(hexyloxy)propanal, ammonia, a reducing agent (e.g., sodium borohydride or sodium triacetoxyborohydride), a suitable solvent (e.g., methanol or DCM).

-

Procedure:

-

Dissolve 3-(hexyloxy)propanal in the chosen solvent in a reaction vessel.

-

Add a solution of ammonia (e.g., ammonia in methanol) to the aldehyde solution.

-

Stir the mixture at room temperature for a specified period to allow for imine formation.

-

Slowly add the reducing agent to the reaction mixture.

-

Continue stirring until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work up the reaction by adding water and extracting the product with an organic solvent.

-

Dry the organic layer, concentrate it, and purify the resulting this compound by distillation or column chromatography.

-

Experimental Protocol: Synthesis via Catalytic Hydrogenation of a Nitrile Intermediate

This industrial-scale synthesis involves the cyanoethylation of hexanol followed by the hydrogenation of the resulting nitrile.[1]

Step 1: Synthesis of 3-(Hexyloxy)propionitrile

-

Materials: Hexanol, acrylonitrile, a basic catalyst (e.g., sodium methoxide or potassium hydroxide).

-

Procedure:

-

In a reaction vessel, combine hexanol and the basic catalyst.

-

Slowly add acrylonitrile to the mixture while controlling the temperature, as the reaction is exothermic.

-

Stir the reaction mixture until completion.

-

Neutralize the catalyst and purify the 3-(hexyloxy)propionitrile by distillation.

-

Step 2: Catalytic Hydrogenation of 3-(Hexyloxy)propionitrile

-

Materials: 3-(hexyloxy)propionitrile, a catalyst (e.g., Raney Nickel or palladium on carbon), hydrogen gas, a solvent (e.g., ethanol), and an inhibitor to prevent secondary amine formation (e.g., liquid ammonia or sodium hydroxide).[1]

-

Procedure:

-

In a high-pressure reactor, charge the 3-(hexyloxy)propionitrile, solvent, catalyst, and inhibitor.

-

Pressurize the reactor with hydrogen gas to the desired pressure.

-

Heat the reaction mixture to the specified temperature and stir.

-

Monitor the reaction progress by hydrogen uptake.

-

Once the reaction is complete, cool the reactor, release the pressure, and filter off the catalyst.

-

Remove the solvent and purify the this compound by distillation.

-

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable tool in several areas of research and development, particularly in the realm of drug delivery and biomaterials.

Surface Functionalization of Nanoparticles for Drug Delivery

This compound can be used to modify the surface of nanoparticles, such as those made from silica or iron oxide, to enhance their utility in drug delivery systems. The primary amine group can be used to covalently attach targeting ligands, drugs, or imaging agents, while the hexyl ether tail can improve the nanoparticle's stability and biocompatibility.

Logical Workflow for Nanoparticle Functionalization

The following diagram illustrates a logical workflow for the functionalization of a nanoparticle with this compound and subsequent bioconjugation.

Caption: A logical workflow for the functionalization of nanoparticles.

Self-Assembled Monolayers for Biosensors

The amphiphilic nature of this compound allows it to form self-assembled monolayers (SAMs) on various substrates. This property is particularly useful in the development of biosensors. The amine groups can serve as anchor points for the immobilization of biorecognition elements like antibodies or enzymes, while the alkyl chains form a well-ordered layer that can prevent non-specific binding and improve sensor performance.

Corrosion Inhibition

Long-chain alkylamines are known to be effective corrosion inhibitors for metals in acidic environments. While specific studies on this compound are limited, its structural similarity to other effective inhibitors suggests its potential in this application. The amine group can adsorb onto the metal surface, forming a protective film that hinders the corrosion process. The hydrophobic hexyl tail further repels water and corrosive species from the metal surface.

Experimental Protocol: Evaluation of Corrosion Inhibition

A common method to evaluate the efficiency of a corrosion inhibitor is through weight loss measurements.

-

Materials: Mild steel coupons of known dimensions and weight, corrosive medium (e.g., 1M HCl), various concentrations of this compound, acetone, distilled water.

-

Procedure:

-

Prepare the mild steel coupons by polishing with emery paper, degreasing with acetone, washing with distilled water, and drying.

-

Accurately weigh the prepared coupons.

-

Prepare solutions of the corrosive medium containing different concentrations of this compound.

-

Immerse the weighed coupons in the respective test solutions for a specified period (e.g., 24 hours) at a constant temperature.

-

After the immersion period, remove the coupons, wash them with distilled water, scrub to remove any corrosion products, rinse with acetone, and dry.

-

Reweigh the coupons to determine the weight loss.

-

Calculate the corrosion rate and the inhibition efficiency using the following formulas:

-

Corrosion Rate (CR) = (Weight Loss) / (Surface Area × Time)

-

Inhibition Efficiency (%) = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

-

-

Signaling Pathways

Despite a thorough review of the scientific literature, no studies were identified that directly link this compound to any specific biological signaling pathways. Its primary applications appear to be in materials science and as a surface-modifying agent, rather than as a biologically active molecule that directly interacts with cellular signaling cascades. Further research would be required to investigate any potential biological activity.

Conclusion

This compound is a commercially available chemical with a unique combination of properties that make it a valuable tool for researchers in materials science, nanotechnology, and drug delivery. Its ability to functionalize surfaces, form self-assembled monolayers, and potentially act as a corrosion inhibitor opens up a range of possibilities for the development of advanced materials and technologies. While its direct role in biological signaling pathways remains to be explored, its utility as a linker and surface-modifying agent in drug delivery systems warrants further investigation by the drug development community. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in harnessing the potential of this versatile molecule.

References

Navigating the Safe Handling and Storage of 3-(Hexyloxy)propylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols and handling guidelines for 3-(Hexyloxy)propylamine (CAS No. 16728-61-3). Adherence to these procedures is critical to ensure the safety of laboratory personnel and the integrity of research activities. This document synthesizes information from safety data sheets and general best practices for handling corrosive and flammable amines.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. Key quantitative data are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C9H21NO |

| Molecular Weight | 159.27 g/mol |

| Appearance | Colorless to light yellow liquid |

| Odor | Amine-like |

| Boiling Point | Approximately 200 - 210 °C |

| Density | Approximately 0.84 g/cm³ |

| Flash Point | Approximately 78 °C |

| Solubility in Water | Slightly soluble |

| pH | Basic |

| Vapor Pressure | Low |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1A | H314: Causes severe skin burns and eye damage |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Chronic 1 | H410: Very toxic to aquatic life with long lasting effects |

Signal Word: Danger

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory when handling this compound to prevent exposure.

| PPE Type | Specification |

| Eye Protection | Chemical splash goggles and a face shield. |

| Hand Protection | Chemical-resistant gloves. While specific breakthrough times for this compound are not readily available, nitrile or butyl rubber gloves are generally recommended for handling corrosive amines. It is crucial to consult the glove manufacturer's compatibility charts and to inspect gloves for any signs of degradation before and during use. Change gloves immediately if contact with the chemical occurs. |

| Body Protection | A chemical-resistant laboratory coat, apron, or coveralls. Closed-toe shoes are required. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used if working outside of a fume hood or in poorly ventilated areas. |

Safe Handling Procedures

Adherence to strict handling protocols is essential to minimize the risk of exposure and accidents.

Engineering Controls

-

Fume Hood: All handling of this compound, including weighing, transferring, and mixing, should be conducted in a properly functioning chemical fume hood.

-

Ventilation: Ensure adequate general laboratory ventilation to minimize the accumulation of vapors.

-

Eyewash Stations and Safety Showers: Eyewash stations and safety showers must be readily accessible in the immediate work area.

Procedural Workflow for Handling

The following workflow outlines the key steps for safely handling this compound in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound.

Experimental Protocols

Protocol 1: Weighing and Dispensing

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Don all required PPE as specified in Section 3.

-

Place a calibrated analytical balance inside the fume hood.

-

Carefully open the container of this compound.

-

Using a clean pipette or spatula, transfer the desired amount of the chemical into a suitable, labeled container.

-

Avoid generating splashes or aerosols.

-

Securely close the primary container immediately after dispensing.

-

Clean any minor drips or spills within the fume hood immediately with an appropriate absorbent material.

Protocol 2: Dilution and Reaction

-

When diluting, always add this compound slowly to the solvent while stirring. Never add the solvent to the amine.

-

Be aware that reactions with acids can be vigorous and exothermic.

-

Maintain a safe distance from the reaction vessel and use a blast shield if necessary.

Storage Guidelines

Proper storage is crucial to maintain the chemical's stability and prevent hazardous situations.

| Storage Condition | Guideline |

| Location | Store in a cool, dry, and well-ventilated area. |

| Incompatible Materials | Keep away from heat sources, open flames, and oxidizing agents. Store separately from acids and other incompatible materials. |

| Container | Store in a tightly sealed, corrosion-resistant container. Ensure the container is clearly labeled. |

| Segregation | Store in a designated cabinet for corrosive materials. |

Emergency Procedures

In the event of an emergency, prompt and correct action is vital.

Spill Response

For a small spill (manageable by trained personnel):

-

Alert others in the immediate area.

-

Ensure you are wearing appropriate PPE.

-

Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial spill kit for amines.

-

Since this compound is a base, it can be neutralized with a weak acid. However, this should only be attempted by trained personnel as the reaction can be exothermic. A common neutralizing agent for amines is a solution of citric acid or sodium bisulfate.

-

Carefully collect the absorbed and neutralized material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable cleaning agent and water.

-

Ventilate the area.

For a large spill:

-

Evacuate the area immediately.

-

Alert your institution's emergency response team.

-

Provide them with the Safety Data Sheet for this compound.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them small amounts of water to drink. Seek immediate medical attention. |

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Collection: Collect waste in a clearly labeled, sealed, and corrosion-resistant container.

-

Segregation: Do not mix with other waste streams unless compatible.

-

Disposal: Dispose of in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures. While a specific EPA hazardous waste code is not assigned to this compound, it may fall under codes for corrosive (D002) or toxic wastes depending on the formulation and regulations.

Logical Relationship of Safety Procedures

The following diagram illustrates the interconnectedness of the key safety procedures for handling and storing this compound.

Caption: The relationship between core safety principles, procedures, and emergency response.

Methodological & Application

Application Notes and Protocols for the Use of 3-(Hexyloxy)propylamine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Hexyloxy)propylamine is a versatile bifunctional molecule incorporating both a primary amine and a hexyl ether moiety. This unique structure makes it a valuable building block in organic synthesis, lending itself to the construction of a diverse array of molecules with applications in medicinal chemistry, materials science, and surfactant technology. Its primary amine serves as a nucleophilic handle for various transformations, while the hexyl ether tail imparts lipophilicity, influencing the solubility and physicochemical properties of its derivatives.

This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₉H₂₁NO |

| Molecular Weight | 159.27 g/mol |

| CAS Number | 16728-61-3 |

| Boiling Point | 229.7 °C at 760 mmHg |

| Density | 0.851 g/cm³ |

| Appearance | Colorless to pale yellow liquid |

Synthesis of this compound

Two primary synthetic routes to this compound are commonly employed: the catalytic hydrogenation of 3-(hexyloxy)propionitrile and the reductive amination of 3-(hexyloxy)propanal.

Protocol 1: Catalytic Hydrogenation of 3-(Hexyloxy)propionitrile

This method involves the reduction of a nitrile to a primary amine using a catalyst, typically Raney Nickel, under a hydrogen atmosphere. The addition of water to the solvent system has been shown to significantly improve the yield of the primary amine by suppressing the formation of secondary amine byproducts.

Reaction Scheme:

A schematic of the catalytic hydrogenation of 3-(hexyloxy)propionitrile.

Experimental Protocol:

-

Catalyst Preparation (Raney Nickel):

-

In a well-ventilated fume hood, cautiously add 25 g of a nickel-aluminum alloy to a 10% aqueous solution of sodium hydroxide at a controlled rate to maintain the temperature below 50 °C.

-

After the addition is complete, allow the mixture to digest for 1 hour at 50 °C with occasional stirring.

-

Carefully decant the supernatant and wash the Raney Nickel catalyst repeatedly with deionized water until the washings are neutral to litmus paper.

-

Finally, wash the catalyst with ethanol (3 x 50 mL) to remove water. The catalyst should be kept under ethanol to prevent pyrophoric activity.

-

-

Hydrogenation Reaction:

-

To a high-pressure autoclave, add 3-(hexyloxy)propionitrile (0.1 mol, 15.5 g), ethanol (100 mL), and water (10 mL).

-

Carefully add the prepared Raney Nickel catalyst (approximately 5 g, wet weight) to the reaction mixture.

-

Seal the autoclave and purge with nitrogen gas three times, followed by purging with hydrogen gas three times.

-

Pressurize the autoclave with hydrogen to 500 psi.

-

Heat the reaction mixture to 80 °C and stir vigorously for 6-8 hours, monitoring the hydrogen uptake.

-

After the reaction is complete (cessation of hydrogen uptake), cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

Purge the autoclave with nitrogen gas.

-

-

Work-up and Purification:

-

Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with ethanol (2 x 20 mL). Caution: The Raney Nickel on the filter paper is pyrophoric and should be kept wet and disposed of appropriately.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by fractional distillation under vacuum to afford this compound as a colorless liquid.

-

| Parameter | Value |

| Typical Yield | 85-95% |

| Purity (by GC) | >98% |

Protocol 2: Reductive Amination of 3-(Hexyloxy)propanal

Reductive amination offers an alternative route, proceeding via an imine intermediate which is subsequently reduced in situ. Sodium triacetoxyborohydride is a mild and selective reducing agent well-suited for this transformation.[1]

Reaction Scheme:

A schematic of the reductive amination of 3-(hexyloxy)propanal.

Experimental Protocol:

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stirrer, add 3-(hexyloxy)propanal (0.05 mol, 7.9 g) and methanol (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Bubble ammonia gas through the solution for 15 minutes, or add a solution of ammonia in methanol (7N, 1.2 equivalents).

-

-

Reduction:

-

While maintaining the temperature at 0 °C, add sodium triacetoxyborohydride (0.075 mol, 15.9 g) portion-wise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation under vacuum to yield this compound.

-

| Parameter | Value |

| Typical Yield | 70-85% |

| Purity (by GC) | >97% |

Applications in Organic Synthesis

The primary amine functionality of this compound allows for its versatile use in the synthesis of a variety of downstream products.

Application 1: Synthesis of N-Substituted Derivatives

The nucleophilic nature of the primary amine makes it an excellent substrate for N-alkylation and N-acylation reactions to generate secondary and tertiary amines, and amides, respectively. These derivatives are of interest in medicinal chemistry and materials science.

Workflow for N-Alkylation:

A workflow for the N-alkylation of this compound.

Experimental Protocol for N-Benzylation:

-

To a solution of this compound (10 mmol, 1.59 g) in acetonitrile (50 mL), add potassium carbonate (20 mmol, 2.76 g) and benzyl bromide (11 mmol, 1.31 mL).

-

Heat the mixture to 70 °C and stir for 8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Remove the acetonitrile under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-benzyl-3-(hexyloxy)propylamine.

| Parameter | Value |

| Typical Yield | 80-90% |

| Purity (by NMR) | >95% |

Application 2: Synthesis of Cationic Surfactants

This compound can be quaternized to produce cationic surfactants. These amphiphilic molecules possess a positively charged head group and a hydrophobic tail, making them useful as emulsifiers, dispersants, and antimicrobial agents.

Logical Relationship for Surfactant Synthesis:

A logical diagram for the synthesis of a cationic surfactant.

Experimental Protocol for Quaternization:

-

N,N-Dimethylation:

-

To a solution of this compound (10 mmol, 1.59 g) in methanol (30 mL), add formaldehyde (37% aqueous solution, 25 mmol, 2.1 mL) and formic acid (25 mmol, 0.94 mL) at 0 °C.

-

Heat the mixture to reflux for 6 hours.

-

Cool the reaction to room temperature and basify with a 2M NaOH solution.

-

Extract the product with diethyl ether (3 x 30 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give crude N,N-dimethyl-3-(hexyloxy)propylamine, which can be used in the next step without further purification.

-

-

Quaternization:

-

Dissolve the crude N,N-dimethyl-3-(hexyloxy)propylamine (approximately 10 mmol) in acetonitrile (20 mL).

-

Add benzyl chloride (12 mmol, 1.38 mL) and heat the mixture to reflux for 12 hours.

-

Cool the reaction mixture to room temperature. The quaternary ammonium salt may precipitate.

-

If a precipitate forms, collect it by filtration and wash with cold diethyl ether.

-

If no precipitate forms, remove the solvent under reduced pressure and triturate the residue with diethyl ether to induce crystallization.

-

The resulting solid can be recrystallized from an appropriate solvent system (e.g., acetone/diethyl ether) to yield the pure quaternary ammonium salt.

-

| Parameter | Value |

| Overall Yield | 65-75% |

| Purity (by NMR) | >98% |

Conclusion

This compound is a readily accessible and highly useful building block in organic synthesis. The protocols provided herein offer detailed procedures for its synthesis and subsequent derivatization, enabling researchers to explore its potential in the development of novel molecules for a wide range of applications. The versatility of its primary amine functionality, combined with the influence of its lipophilic tail, makes it a valuable tool for fine-tuning the properties of target compounds in drug discovery and materials science.

References

Application Notes and Protocols for 3-(Hexyloxy)propylamine as a Corrosion Inhibitor for Steel

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion of steel is a significant challenge across various industries, leading to structural degradation and economic losses. The use of organic corrosion inhibitors is a well-established method to mitigate this issue. 3-(Hexyloxy)propylamine, a long-chain alkoxypropylamine, is a promising candidate for corrosion inhibition of steel, particularly in acidic environments. Its molecular structure, featuring a polar amine head and a nonpolar hydrocarbon tail, facilitates its adsorption onto the steel surface, forming a protective barrier against corrosive agents.

The primary mechanism of inhibition involves the adsorption of the this compound molecules onto the steel surface. The lone pair of electrons on the nitrogen atom of the amine group coordinates with the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a protective film. The hydrophobic hexyloxypropyl chain then orients away from the surface, creating a barrier that repels water and corrosive ions. This adsorption can be characterized by physisorption, chemisorption, or a combination of both, and typically follows established adsorption isotherms such as the Langmuir model.

Quantitative Data Presentation

The following tables summarize representative quantitative data for long-chain amine corrosion inhibitors, which can be used as an expected performance benchmark for this compound.

Table 1: Representative Weight Loss Data for a Long-Chain Amine Inhibitor on Mild Steel in 1 M HCl

| Inhibitor Concentration (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

| 0 (Blank) | 150.2 | 5.89 | - |

| 200 | 45.1 | 1.77 | 70.0 |

| 400 | 28.5 | 1.12 | 81.0 |

| 600 | 18.0 | 0.71 | 88.0 |

| 800 | 12.1 | 0.47 | 91.9 |

Table 2: Representative Potentiodynamic Polarization Data for a Long-Chain Amine Inhibitor on Mild Steel in 1 M HCl

| Inhibitor Concentration (ppm) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) |

| 0 (Blank) | -485 | 550 | 75 | 120 | - |

| 200 | -475 | 154 | 70 | 115 | 72.0 |

| 400 | -470 | 99 | 68 | 112 | 82.0 |

| 600 | -462 | 61 | 65 | 110 | 88.9 |

| 800 | -455 | 42 | 62 | 108 | 92.4 |

Table 3: Representative Electrochemical Impedance Spectroscopy (EIS) Data for a Long-Chain Amine Inhibitor on Mild Steel in 1 M HCl

| Inhibitor Concentration (ppm) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |

| 0 (Blank) | 50 | 250 | - |

| 200 | 180 | 105 | 72.2 |

| 400 | 310 | 70 | 83.9 |

| 600 | 520 | 50 | 90.4 |

| 800 | 750 | 35 | 93.3 |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for the specific experimental conditions and equipment.

Weight Loss Measurement

Objective: To determine the corrosion rate of steel in the presence and absence of this compound and to calculate the inhibitor efficiency.

Materials:

-

Mild steel coupons of known dimensions and composition

-

Corrosive medium (e.g., 1 M HCl)

-

This compound

-

Acetone, ethanol, and distilled water for cleaning

-

Analytical balance (±0.1 mg accuracy)

-

Water bath or thermostat for temperature control

Procedure:

-

Mechanically polish the mild steel coupons with a series of emery papers of decreasing grit size (e.g., 200, 400, 600, 800, 1000, 1200 grit) to achieve a smooth, mirror-like surface.

-

Degrease the coupons by washing with acetone, followed by ethanol, and finally rinse with distilled water.

-

Dry the coupons thoroughly and store them in a desiccator.

-

Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).

-

Prepare the corrosive solution (e.g., 1 M HCl) with and without various concentrations of this compound (e.g., 200, 400, 600, 800 ppm).

-

Immerse the pre-weighed coupons in the test solutions at a constant temperature (e.g., 25 °C) for a specified duration (e.g., 24 hours).

-

After the immersion period, retrieve the coupons from the solutions.

-

Remove the corrosion products by carefully brushing the coupons in a solution of cleaning agent (e.g., a solution containing HCl and a small amount of a suitable inhibitor to prevent further attack on the base metal).

-

Rinse the cleaned coupons with distilled water, then acetone, and dry them.

-

Weigh the coupons again to determine the final weight (W_final).

-

Calculate the weight loss (ΔW = W_initial - W_final).

-

Calculate the corrosion rate (CR) in mm/year using the formula: CR (mm/year) = (87600 * ΔW) / (A * ρ * t) where:

-

ΔW is the weight loss in grams

-

A is the surface area of the coupon in cm²

-

ρ is the density of steel (e.g., 7.85 g/cm³)

-

t is the immersion time in hours

-

-

Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100 where:

-

CR_blank is the corrosion rate in the absence of the inhibitor

-

CR_inhibitor is the corrosion rate in the presence of the inhibitor

-

Potentiodynamic Polarization (PDP)

Objective: To study the effect of this compound on the anodic and cathodic corrosion reactions of steel and to determine electrochemical parameters.

Materials:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working electrode (mild steel specimen)

-